1-Bromo-1-chloro-1-propene

Description

Contextual Significance of Halogenated Alkenes in Synthetic Chemistry

Halogenated alkenes, including 1-bromo-1-chloro-1-propene (B1595922), are important intermediates in organic synthesis. The presence of halogen atoms and a carbon-carbon double bond within the same molecule imparts a distinct reactivity profile. ontosight.ai This allows for a variety of chemical transformations, such as addition, substitution, and cross-coupling reactions. ontosight.ai The strategic placement of different halogens, like bromine and chlorine, on the double bond further enhances their synthetic utility by allowing for selective reactions at specific sites.

The ability of halogenated alkenes to participate in the formation of new carbon-carbon and carbon-heteroatom bonds makes them crucial in the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai For instance, they serve as precursors for the synthesis of biologically active compounds and specialized polymers.

Structural Classification and Nomenclature of this compound

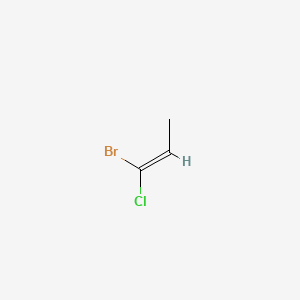

This compound is classified as a halogenated alkene. Its structure consists of a three-carbon propene chain with a bromine and a chlorine atom attached to the first carbon atom of the double bond. The systematic IUPAC name for this compound is 1-bromo-1-chloroprop-1-ene. nih.gov Due to the presence of the double bond, this compound can exist as two geometric isomers: (E) and (Z). The (E)-isomer has the bromine and the methyl group on opposite sides of the double bond, while the (Z)-isomer has them on the same side. nih.gov

Table 1: Structural and Property Data for this compound

| Property | Value |

| Molecular Formula | C3H4BrCl nih.gov |

| Molecular Weight | 155.42 g/mol nih.gov |

| IUPAC Name | (E)-1-bromo-1-chloroprop-1-ene / (Z)-1-bromo-1-chloroprop-1-ene nih.govnih.gov |

| Boiling Point | 129-131°C ontosight.ai |

| Density | 1.63 g/cm³ at 20°C ontosight.ai |

Overview of Contemporary Research Trajectories for Halogenated Propenes

Current research on halogenated propenes is focused on several key areas, including the development of novel and stereoselective synthetic methods, the exploration of their reactivity in various chemical transformations, and their application in the synthesis of functional materials and biologically active molecules.

Stereoselective Synthesis: A significant area of research is the development of methods for the stereoselective synthesis of specific isomers of halogenated propenes. scispace.com This is crucial as the biological activity and reactivity of a compound can be highly dependent on its stereochemistry. Techniques involving microwave-induced reactions and the use of specific catalysts are being explored to achieve high yields of the desired isomer. scispace.com

Cross-Coupling Reactions: Halogenated propenes are valuable substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. scispace.comacs.org These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. Research in this area focuses on expanding the scope of these reactions and developing more efficient and environmentally friendly catalytic systems.

Applications in Materials Science and Medicinal Chemistry: The unique electronic properties of halogenated propenes make them interesting building blocks for the synthesis of novel polymers and functional materials. In medicinal chemistry, they are used as intermediates in the synthesis of various drug candidates. smolecule.com The ability to introduce halogen atoms into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.

Structure

3D Structure

Properties

CAS No. |

41866-34-6 |

|---|---|

Molecular Formula |

C3H4BrCl |

Molecular Weight |

155.42 g/mol |

IUPAC Name |

(Z)-1-bromo-1-chloroprop-1-ene |

InChI |

InChI=1S/C3H4BrCl/c1-2-3(4)5/h2H,1H3/b3-2+ |

InChI Key |

XSOMCPNEAAAZNZ-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C(/Cl)\Br |

Canonical SMILES |

CC=C(Cl)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Bromo 1 Chloro 1 Propene

Regioselective and Stereoselective Synthetic Pathways

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of 1-bromo-1-chloro-1-propene (B1595922) to isolate the desired isomer and minimize purification challenges.

Free-Radical Addition Reactions for Halogenated Propene Synthesis

Free-radical addition reactions offer a viable route to halogenated propenes. The addition of hydrogen halides, such as hydrogen bromide, to alkynes can proceed via a free-radical mechanism, often initiated by peroxides or UV light. masterorganicchemistry.com This anti-Markovnikov addition places the bromine atom on the less substituted carbon of the double bond. quora.com For instance, the free-radical mediated bromoallylation of activated acetylenes has been shown to be an efficient process for creating 1-bromo-1,4-dienes. nih.gov The reaction is typically initiated by a radical initiator like 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (V-65). nih.gov

However, controlling the subsequent addition of chlorine to achieve the desired this compound requires careful management of reaction conditions to prevent the formation of multiple products. The stability of the resulting radical intermediates plays a crucial role in determining the product distribution. masterorganicchemistry.com

Halogenation and Dehydrohalogenation Protocols for Propenyl Systems

A common and versatile approach to synthesizing haloalkenes involves the halogenation of an alkene followed by dehydrohalogenation. The direct halogenation of propene with a mixture of bromine and chlorine can lead to a variety of di- and tri-halogenated propanes. ontosight.ai Subsequent elimination of a hydrogen halide (HX) using a base can then generate the desired this compound.

The choice of base and reaction conditions is critical for controlling the regioselectivity of the elimination step. ncert.nic.in For example, dehydrochlorination of 1,2-dichloropropane (B32752) is a known method for producing 1-chloropropene isomers. Similarly, dehydrohalogenation of 1,1,2-tribromopropane (B79776) has been used to prepare 1-bromo-1-propyne. cdnsciencepub.com

Another pathway involves the controlled addition of a halogen to a pre-existing halopropene. For instance, the addition of bromine to 3-chloro-1-propene (allyl chloride) can lead to the formation of a dibromo-chloro-propane intermediate, which can then be dehydrohalogenated.

Transition Metal-Catalyzed Coupling Reactions in Propene Synthesis

Transition metal catalysis has emerged as a powerful tool for the stereoselective synthesis of alkenes, including dienes. mdpi.comuwa.edu.au Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly noteworthy. wisc.edu These reactions typically involve the coupling of an organoboron compound with an organic halide. wisc.edu For the synthesis of this compound, this could potentially involve the coupling of a vinylboronic ester with a suitable bromine- and chlorine-containing electrophile, or vice-versa.

The stereochemistry of the resulting alkene is often dictated by the stereochemistry of the starting materials and the nature of the catalyst and ligands used. mdpi.com For example, (Z)-(1-bromo-1-alkenyl)boronic esters can undergo nucleophilic substitution with organolithium or Grignard reagents to stereoselectively form (E)-(1-substituted-1-alkenyl)boronic esters. acs.org While not directly synthesizing this compound, these methods highlight the potential for controlling stereochemistry in related systems.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly organolithium and Grignard reagents, are instrumental in forming new carbon-carbon and carbon-halogen bonds. wisc.eduresearchgate.net The generation of 1-propynyllithium (B39626) from (Z/E)-1-bromo-1-propene using butyllithium (B86547) is a well-established procedure. researchgate.netorgsyn.org This propynyllithium can then, in principle, be reacted with an electrophilic chlorine source to introduce the chlorine atom.

Alternatively, the direct metallation of allene (B1206475) with butyllithium can also produce a propargylic anion equivalent. researchgate.net Another approach involves the reaction of 1-bromo-3-chloropropene (B8598487) with tert-butyllithium (B1211817) to generate 3-chloro-1-lithiopropene, which can then be trapped with various electrophiles. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

Fine-tuning reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, transition state stabilization, and the reactivity of catalysts and reagents. weebly.com In the context of synthesizing halogenated propenes, solvent polarity can play a key role.

For instance, in dehydrohalogenation reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can favor elimination pathways. orgsyn.org In contrast, non-polar solvents are often used in free-radical reactions to minimize side reactions.

Studies on the proton resonance spectra of halopropenes have shown that solvent choice affects the chemical shifts of the protons, indicating interactions between the solvent and the solute molecules. cdnsciencepub.com For example, benzene, an aromatic solvent, can induce upfield shifts due to its magnetic anisotropy, while acetone (B3395972) can lead to downfield shifts through weak hydrogen bonding and reaction field effects. cdnsciencepub.com These solvent-solute interactions can influence the relative energies of different stereoisomers and transition states, thereby affecting the stereoselectivity of a reaction.

Table 1: Influence of Solvent on Chemical Shifts of Halopropenes cdnsciencepub.com

| Compound | Proton | Shift in Benzene (Hz) | Shift in Acetone (Hz) |

| cis-1-Chloropropene | Olefinic (gem) | +15.2 | -8.3 |

| Olefinic (trans) | +23.5 | -10.1 | |

| trans-1-Chloropropene | Olefinic (gem) | +12.5 | -12.2 |

| Olefinic (cis) | +25.8 | -12.7 | |

| cis-1-Bromopropene | Olefinic (gem) | +14.9 | -10.5 |

| Olefinic (trans) | +26.1 | -12.3 | |

| trans-1-Bromopropene | Olefinic (gem) | +11.8 | -15.1 |

| Olefinic (cis) | +28.4 | -15.1 |

Note: Positive values indicate an upfield shift (increased shielding), and negative values indicate a downfield shift (decreased shielding) relative to a reference.

This data illustrates that even subtle changes in the solvent environment can have a measurable impact on the electronic environment of the molecule, which can in turn affect reaction outcomes.

Temperature and Pressure Influence on Synthetic Outcomes

The synthesis of halogenated propenes, including this compound, is highly sensitive to reaction temperature and pressure. These parameters are critical levers for controlling reaction rates, managing selectivity (regio- and stereoselectivity), and ensuring the safety of the process.

Research into the synthesis of analogous bromo-chloro-alkanes and brominated propanes provides insight into the typical conditions that would be applied. For instance, in the hydrobromination of allyl chloride to produce 1-bromo-3-chloropropane, a precursor or related compound, the reaction temperature is carefully maintained. google.com Consistent yields of as high as 85% have been obtained when the reaction is conducted between +7°C and +35°C. google.com Temperatures are often kept low to moderate to prevent undesirable side reactions, such as polymerization or the formation of constitutional isomers.

Pressure primarily influences reactions involving gaseous reactants, such as hydrogen bromide (HBr). While many syntheses are performed at atmospheric pressure, applying slightly elevated pressure can increase the concentration of the gaseous reactant in the liquid phase, thereby accelerating the reaction rate. In industrial processes for producing 1-bromopropane (B46711), pressures can range from atmospheric (0 psig) up to 60 psig (approximately 414 kPa), with a preferred range of 10 to 30 psig to optimize the reaction. google.com

Table 1: Influence of Temperature and Pressure on Halogenated Alkane Synthesis

| Parameter | Typical Range | Rationale and Effect on Synthesis | Source |

| Temperature | 7°C to 35°C | Optimizes yield for hydrobromination of allyl chloride, minimizing byproducts. | google.com |

| 10°C to 30°C | Controlled range for radical addition to minimize byproducts like 1,2-dihalo isomers. | ||

| 10°C to 60°C | Broad operational range for the hydrobromination of propene. | google.com | |

| Pressure | Atmospheric | Sufficient for many lab-scale and some industrial preparations. | |

| 0 to 60 psig | Increases reaction rate by enhancing the concentration of gaseous HBr. | google.com | |

| 10 to 30 psig | Preferred industrial range for efficient hydrobromination of propene. | google.com |

Development of Novel Catalytic Systems

Catalysis is fundamental to modern synthetic chemistry, offering pathways to higher efficiency, greater selectivity, and milder reaction conditions. For the synthesis of this compound and related compounds, several catalytic systems have been explored.

Radical Initiators: The anti-Markovnikov addition of hydrogen bromide to a propene derivative is a classic example of a reaction steered by a specific mechanism. This pathway is often initiated by radical initiators, such as benzoyl peroxide. The presence of a catalytic amount of the initiator directs the bromine atom to the less substituted carbon of the double bond.

Ozonide Catalysts: An alternative approach for the hydrobromination of propene involves the use of preformed ozonide catalysts. This method is noted for being highly efficient and suitable for industrial-scale production of 1-bromopropane, demonstrating a move towards specialized catalytic systems. google.com

Oxidative Halogenation Catalysts: To avoid the direct use of hazardous elemental halogens, oxidative halogenation methods have been developed. These systems use safer halide salts (e.g., NaBr) or acids (e.g., HBr) in combination with an oxidant and a catalyst. Vanadium and molybdenum complexes, such as V(V) and Mo(VI), have proven effective in catalyzing the halogenation of alkenes using hydrogen peroxide as the oxidant. rsc.org Another approach involves using sodium nitrite (B80452) (NaNO₂) in the air as a catalytic system to generate the brominating species in situ from HBr. rsc.org

Table 2: Catalytic Systems in Halogenated Propene Synthesis

| Catalyst Type | Example(s) | Application | Source |

| Radical Initiator | Benzoyl Peroxide | Promotes anti-Markovnikov addition of HBr to propenes. | |

| Ozonide Catalyst | Preformed olefin ozonides | Used in the industrial synthesis of 1-bromopropane from propene and HBr. | google.com |

| Oxidative Catalyst | V(V), Mo(VI) complexes | Catalyzes halogenation of alkenes using halide salts and H₂O₂. | rsc.org |

| Aerobic Oxidation | NaNO₂ / Air | Mediates bromination of alkenes using HBr under aerobic conditions. | rsc.org |

Stereochemical Control in this compound Synthesis: Strategies for E/Z Isomer Generation

This compound can exist as two geometric isomers: (E) and (Z). The spatial arrangement of the bromine, chlorine, and methyl groups around the carbon-carbon double bond defines the isomer. In the (E)-isomer, the higher priority groups (bromine and the methyl group) are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.

The relative stability of these isomers is influenced by steric hindrance. The (E)-isomer is generally favored as it minimizes the steric repulsion between the bulky halogen atoms and the methyl group. vaia.com However, achieving selective synthesis of one isomer over the other is a significant synthetic challenge.

While methods for the stereoselective synthesis of many alkenes are well-established, reports on the catalytic, stereoselective synthesis of 1,1-dihalo-trisubstituted olefins are scarce. nih.gov Research into similar structures, such as 1,1-chloro,fluoro-olefins, highlights the difficulty in controlling the stereochemical outcome. nih.gov The development of stereodivergent strategies, where either the (E) or (Z) isomer can be selectively produced, often by choosing a specific catalyst or set of conditions, remains an active area of research.

Potential strategies for controlling the E/Z ratio could involve:

Stereospecific Reactions: Employing reactions where the stereochemistry of the starting material dictates the stereochemistry of the product.

Catalyst-Controlled Selectivity: Using transition metal catalysts, potentially with tailored ligands, that can influence the geometry of the transition state leading to the product. Cross-metathesis is one such powerful technique being explored for related halogenated alkenes. nih.gov

Post-Synthesis Isomerization: If a mixture of isomers is formed, conditions for the isomerization of the less stable isomer to the more stable one can be employed, as has been studied for the related compound 1-bromo-1-propene (B1584524). acs.org

The ability to selectively synthesize either the (E) or (Z) isomer is crucial, as the different geometries can lead to different reactivity and applications, for instance in subsequent organometallic reactions. researchgate.net

Table 3: Comparison of (E) and (Z) Isomers of this compound

| Isomer | Description | Relative Stability |

| (E)-1-bromo-1-chloro-1-propene | Higher priority groups (Br and CH₃) are on opposite sides of the C=C bond. | Generally more stable due to lower steric hindrance. vaia.com |

| (Z)-1-bromo-1-chloro-1-propene | Higher priority groups (Br and CH₃) are on the same side of the C=C bond. | Generally less stable due to greater steric hindrance. vaia.com |

Green Chemistry Approaches in Halogenated Propene Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by minimizing waste, reducing hazards, and improving energy efficiency. essentialchemicalindustry.org These principles are increasingly being applied to the synthesis of halogenated compounds, which have traditionally involved hazardous reagents and solvents. royalsocietypublishing.orgresearchgate.net

Key green chemistry strategies relevant to this compound synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. essentialchemicalindustry.org Addition reactions, such as the addition of HBr or BrCl across a double bond, are inherently more atom-economical than substitution reactions, which generate byproducts.

Use of Safer Reagents: A major focus is replacing hazardous elemental halogens like Br₂ and Cl₂. rsc.org Greener alternatives include oxidative halogenation methods that use halide salts or hydrohalic acids, which are safer to handle. rsc.orgresearchgate.net The use of N-halo reagents, such as N-bromosuccinimide (NBS), can also offer a safer alternative to molecular bromine. sci-hub.se

Catalysis over Stoichiometric Reagents: Catalytic processes are preferred because they reduce waste and often allow for milder reaction conditions, thus saving energy. essentialchemicalindustry.org The use of reusable solid catalysts, such as zeolites, can also simplify product purification and minimize effluent. essentialchemicalindustry.org

Safer Solvents and Auxiliaries: Traditional halogenation reactions often use volatile and toxic chlorinated solvents. Green chemistry encourages the use of environmentally benign solvents like water, supercritical carbon dioxide (SC-CO₂), or ionic liquids. royalsocietypublishing.orgmatanginicollege.ac.in In some cases, reactions can be designed to be solvent-free.

Table 4: Application of Green Chemistry Principles to Halogenated Propene Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Source |

| Prevention of Waste | Multi-step synthesis with purification at each stage. | One-pot synthesis, telescoping reactions. | essentialchemicalindustry.org |

| Atom Economy | Substitution reactions (e.g., halogen exchange) with byproduct formation. | Addition reactions across a double bond (100% theoretical atom economy). | essentialchemicalindustry.org |

| Less Hazardous Synthesis | Use of toxic, corrosive elemental bromine (Br₂) or chlorine (Cl₂). | Oxidative halogenation with HBr/H₂O₂; use of N-halo reagents. | rsc.orgresearchgate.net |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃). | Water, supercritical CO₂, ionic liquids, or solvent-free conditions. | royalsocietypublishing.orgmatanginicollege.ac.in |

| Catalysis | Use of stoichiometric, often corrosive, promoters (e.g., strong acids). | Use of recyclable solid acid catalysts (zeolites) or phase transfer catalysts. | essentialchemicalindustry.org |

Iii. Reactivity and Mechanistic Investigations of 1 Bromo 1 Chloro 1 Propene

Electrophilic and Nucleophilic Transformations at the Alkene Moiety

The double bond in 1-bromo-1-chloro-1-propene (B1595922) is an area of high electron density, making it susceptible to attack by electrophiles. docbrown.info Conversely, the electron-withdrawing effects of the halogen atoms can also render the double bond susceptible to nucleophilic attack under certain conditions. The presence of both bromine and chlorine on the same vinylic carbon introduces asymmetry and influences the regioselectivity and stereoselectivity of these reactions.

Addition reactions to this compound can proceed through different mechanistic pathways depending on the reagents and reaction conditions.

Electrophilic Addition: In the presence of strong acids like hydrogen halides (e.g., HCl), electrophilic addition occurs. askfilo.com The reaction is initiated by the attack of the double bond's pi electrons on the electrophile (e.g., the proton from HCl). askfilo.compdx.edu This forms a carbocation intermediate. askfilo.compdx.edu The subsequent attack of the nucleophile (e.g., chloride ion) on the carbocation yields the final addition product. askfilo.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. askfilo.com For 1-bromo-1-propene (B1584524) reacting with HCl, this results in the formation of 1-bromo-1-chloropropane. askfilo.comchegg.com The mechanism involves the formation of the more stable carbocation intermediate. askfilo.com

Bromonium Ion Intermediate: In the case of the addition of bromine (Br₂), the reaction is thought to proceed through a cyclic bromonium ion intermediate rather than a discrete carbocation. docbrown.info This intermediate is formed by the electrophilic attack of the polarized bromine molecule on the alkene. docbrown.info The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion, leading to anti-addition. docbrown.info

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be facilitated by the electron-withdrawing nature of the halogen atoms. This type of reaction is observed with strong nucleophiles. For instance, 1-bromo-1-propene can be used to generate propynyllithium when treated with a strong base like n-butyllithium, which then acts as a nucleophile in further reactions.

A summary of addition reaction pathways is presented in the table below.

| Reaction Type | Reagent | Intermediate | Product | Governing Principle |

| Electrophilic Addition | HCl | Carbocation | 1-Bromo-1-chloropropane | Markovnikov's Rule |

| Electrophilic Addition | Br₂ | Bromonium Ion | 1,2-Dibromo-1-chloropropane | Anti-addition |

| Nucleophilic Addition | n-Butyllithium | Carbanion | Propynyllithium | Base Strength |

The halogen atoms in this compound can be displaced by nucleophiles. smolecule.com The reactivity of the C-Br and C-Cl bonds towards nucleophilic attack can differ, offering a handle for selective transformations. Generally, the C-Br bond is weaker and bromine is a better leaving group than chlorine, making it more susceptible to substitution.

Research has shown that under controlled conditions, nucleophilic substitution of both bromine and chlorine can occur. For example, reaction with sodium hydroxide (B78521) can lead to the formation of allyl alcohol derivatives. The specific product formed can depend on the reaction conditions and the relative leaving group ability of the halogens.

The table below summarizes findings on nucleophilic substitution reactions.

| Nucleophile | Substrate | Conditions | Product | Reference |

| Sodium Hydroxide | This compound | Aqueous, 120-140°C | 1,3-Propanediol | |

| Sodium Ethoxide | Aromatic Halide | 25°C | 3-Bromo-4-methoxynitrobenzene |

It is important to note that the reactivity of vinylic halides, such as this compound, in nucleophilic substitution is generally lower than that of their saturated alkyl halide counterparts due to the increased strength of the sp² C-X bond and potential steric hindrance.

Treatment of this compound with strong bases can lead to elimination reactions, specifically dehydrohalogenation, to form alkynes or conjugated dienes. smolecule.com The course of the reaction depends on the strength of the base and the reaction conditions. For instance, strong bases like potassium tert-butoxide (KOtBu) can induce the elimination of a hydrogen halide (HX) to generate dienes.

Elimination reactions can proceed through two primary mechanisms: E1 and E2. libretexts.orglibretexts.org

E1 Mechanism: This is a two-step process where the leaving group departs first to form a carbocation intermediate, which is then deprotonated by the base. libretexts.orgpurdue.edu This pathway is more common for tertiary alkyl halides and is favored by weak bases. libretexts.org

E2 Mechanism: This is a one-step, concerted process where the base abstracts a proton at the same time as the leaving group departs. libretexts.orglibretexts.org This mechanism is favored by strong bases. libretexts.org

Given the use of strong bases like KOtBu, the E2 mechanism is the more likely pathway for the dehydrohalogenation of this compound. The regioselectivity of elimination from unsymmetrical haloalkanes is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. libretexts.org

The table below outlines base-mediated elimination reactions.

| Base | Substrate | Product Type | Mechanism |

| Potassium tert-butoxide (KOtBu) | This compound | 1,3-Dienes | E2 |

| Ethoxide | 2-Bromopropane | Propene | E2 (competes with SN2) |

Radical Processes and Polymerization Pathways

In addition to ionic reactions, this compound can participate in radical reactions, which are initiated by the homolytic cleavage of a bond to form radical intermediates. These reactions are often initiated by radical initiators like peroxides or by light. lumenlearning.com

Radical-initiated reactions of this compound can lead to addition or elimination products, depending on the reaction conditions.

Radical Addition: The anti-Markovnikov addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides is a classic example of a radical chain reaction. libretexts.org The reaction is initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical from HBr. libretexts.org This bromine radical adds to the double bond to form the more stable radical intermediate. libretexts.org For propene, this would be a secondary radical. libretexts.org This radical then abstracts a hydrogen atom from another HBr molecule to give the anti-Markovnikov product and regenerate a bromine radical, propagating the chain. libretexts.org

Radical Elimination: Benzoyl peroxide can initiate radical-mediated elimination from this compound to produce propene derivatives. The proposed mechanism involves the homolytic cleavage of the C-Br bond to form a propenyl radical, which then abstracts a hydrogen atom.

A summary of radical initiated reactions is presented below.

| Initiator | Reagent | Reaction Type | Intermediate | Product |

| Peroxide | HBr | Addition | Bromine radical, Carbon radical | Anti-Markovnikov product |

| Benzoyl Peroxide | None | Elimination | Propenyl radical | Propene derivative |

The presence of a double bond makes this compound a potential monomer for polymerization. Radical polymerization is a common method for polymerizing alkenes. libretexts.org This process involves three main steps: initiation, propagation, and termination. lumenlearning.com

Initiation: A radical initiator generates free radicals that add to the monomer's double bond, creating a monomer radical. lumenlearning.com

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain and regenerating a radical at the new chain end. lumenlearning.com

Termination: The chain reaction is stopped when two radicals combine. lumenlearning.com

While the general principles of radical polymerization apply, the specific reactivity of this compound in controlled radical polymerization (CRP) techniques has not been extensively detailed in the provided search results. CRP methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The halogen atoms in this compound could potentially play a role as initiating or controlling groups in certain CRP techniques, but specific research findings on this are not available in the provided context.

Isomerization and Rearrangement Studies

Cis-Trans Isomerization Mechanisms

This compound exists as two geometric isomers: (E) and (Z). The assignment of these isomers is based on the Cahn-Ingold-Prelog priority rules, where the bromine atom receives higher priority than chlorine, and the methyl group has higher priority than the hydrogen atom on the respective carbons of the double bond.

(Z)-1-Bromo-1-chloro-1-propene : The higher priority groups (Br and CH₃) are on the same side of the C=C double bond.

(E)-1-Bromo-1-chloro-1-propene : The higher priority groups (Br and CH₃) are on opposite sides of the C=C double bond.

The interconversion between these isomers, known as cis-trans or E/Z isomerization, is restricted due to the significant energy barrier of rotation around the carbon-carbon double bond. Thermally induced isomerization can occur at elevated temperatures. Studies on the analogous compound, 1-bromopropene, have shown that gas-phase thermal isomerization likely proceeds through a radical-mediated mechanism. researchgate.net This process is thought to be initiated by the reversible addition of a bromine radical to the double bond, which forms a single-bond intermediate that allows for free rotation. Subsequent elimination of the bromine radical can then lead to either the E or Z isomer. This radical process can be catalyzed by species like HBr or inhibited by radical scavengers such as propene or cyclohexene. researchgate.net

Allylic Rearrangements and Halogen Migration

Classic allylic rearrangement typically involves a substrate with a leaving group on an sp³-hybridized carbon adjacent to a double bond, which allows the double bond to shift its position during a substitution reaction. wikipedia.org However, in this compound, the halogens are attached to an sp²-hybridized carbon (a vinylic position), making them generally less reactive towards standard nucleophilic substitution and less prone to classical allylic shifts. quora.comdoubtnut.com

Instead of a typical allylic shift, rearrangements in this system would more likely involve halogen migration under specific conditions, such as photochemical activation or high temperatures. scispace.com Such rearrangements could proceed through complex intermediates, potentially involving the formation of a three-membered halonium ion. Computational studies on related haloalkenes suggest that the energy barriers for 1,2-halogen shifts can be substantial, with bromine migration generally having a lower activation energy than chlorine migration. scispace.com These rearrangements are not common under standard laboratory conditions but represent potential pathways in high-energy processes.

Formation and Reactivity of Transient Intermediates

Generation and Trapping of Organolithium Reagents

One of the most significant reactions of this compound is its use as a precursor to vinyllithium (B1195746) reagents. These are powerful nucleophilic intermediates in organic synthesis. The generation of the organolithium species is typically achieved through a lithium-halogen exchange reaction.

Due to the significant difference in bond strength (C-Br is weaker than C-Cl), the bromine atom is selectively replaced. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) results in the formation of (Z/E)-1-chloro-1-lithio-1-propene. orgsyn.orgacs.orgnih.gov This intermediate is a vinylic carbanion equivalent.

The resulting organolithium reagent is highly reactive and thermally unstable, requiring it to be generated and trapped in situ with an appropriate electrophile. acs.orgresearchgate.net This methodology provides access to a variety of substituted chloropropenes.

| Electrophile | Reagent | Product Type | General Structure |

|---|---|---|---|

| Aldehyde/Ketone | R₂C=O | Allylic Alcohol Derivative | (R)₂C(OH)-C(Cl)=CHCH₃ |

| Carbon Dioxide | CO₂ | α,β-Unsaturated Carboxylic Acid | HOOC-C(Cl)=CHCH₃ |

| Alkyl Halide | R-X | Substituted Alkene | R-C(Cl)=CHCH₃ |

| Boronic Ester | B(OR)₃ | Vinylic Boronic Ester | (RO)₂B-C(Cl)=CHCH₃ |

Investigation of Carbanion and Carbocation Intermediates

Carbanion Intermediates: The primary carbanionic intermediate derived from this compound is the 1-chloro-1-lithio-1-propene discussed in the previous section. This vinylic carbanion is a potent nucleophile used for forming new carbon-carbon bonds. Its stability and reactivity are modulated by the electron-withdrawing inductive effect of the chlorine atom and the nature of the solvent and counter-ion (Li⁺).

Carbocation Intermediates: Vinylic carbocations, where the positive charge resides on a double-bonded carbon, are generally high-energy and unstable intermediates. bartleby.com However, their formation from this compound is plausible during electrophilic addition reactions, such as the addition of a strong acid (e.g., HBr, HCl) across the double bond. ibchem.comlibretexts.org

The mechanism would involve the initial protonation of the double bond by the electrophile (H⁺). unizin.org According to Markovnikov's rule, the proton would add to the carbon with fewer alkyl substituents (C2), leading to the formation of a carbocation at the more substituted carbon (C1). The resulting carbocation, [CH₃-CH₂-C⁺(Br)(Cl)], would be stabilized to some extent by electron donation from the lone pairs of the adjacent bromine and chlorine atoms through resonance. mdpi.com This delocalization helps to mitigate the inherent instability of the vinyl cation. mdpi.comwikipedia.org The subsequent attack by the nucleophilic halide ion (e.g., Br⁻) on the carbocation completes the addition reaction. libretexts.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are highly dependent on the specific transformation.

Thermodynamic Stability: Regarding the E/Z isomers, the (E)-isomer is generally expected to be thermodynamically more stable than the (Z)-isomer. This is attributed to reduced steric strain, as the larger bromine atom and the methyl group are positioned on opposite sides of the double bond, minimizing van der Waals repulsion. While specific enthalpy data for this compound is not readily available, studies of similar compounds like 1-halopropanes show that gauche conformers (analogous to Z-isomers in terms of steric interaction) can be slightly more stable in some cases due to other electronic factors, though the trans form is often favored. researchgate.net

| Property | (E)-1-Bromo-1-chloro-1-propene | (Z)-1-Bromo-1-chloro-1-propene | Reference |

|---|---|---|---|

| Steric Hindrance | Lower | Higher | |

| Expected Thermodynamic Stability | Higher (More Stable) | Lower (Less Stable) | |

| Boiling Point | Isomers typically have very similar boiling points. The overall boiling point for the mixture is reported as 129-131°C. | ontosight.ai |

Kinetic Factors: Reaction rates are profoundly influenced by the structure of the intermediates and transition states.

Lithium-Halogen Exchange: The kinetic favorability of replacing bromine over chlorine with an organolithium reagent is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This reaction is typically very fast, even at -78 °C. orgsyn.org

Electrophilic Addition: The rate-determining step in the electrophilic addition of an acid is the formation of the carbocation intermediate. libretexts.org The stability of this intermediate directly impacts the activation energy of the reaction. While vinylic cations are generally unstable, the resonance stabilization provided by the halogens allows the reaction to proceed.

Thermal Decomposition: Kinetic studies of related haloalkanes, such as 1-bromo-2-chloroethane, show that thermal decomposition often follows complex radical-chain mechanisms. rsc.org These reactions are sensitive to temperature, pressure, and the presence of catalysts or inhibitors. rsc.orgresearchgate.net The rates are often described by Arrhenius-type equations, reflecting a high activation energy barrier for bond cleavage.

Iv. Stereochemical Considerations and Isomerism of 1 Bromo 1 Chloro 1 Propene

Geometric Isomerism (E/Z Isomers) and Configuration Assignment

1-Bromo-1-chloro-1-propene (B1595922) exists as two geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of these configurations is determined by the spatial arrangement of the substituents on each carbon of the double bond.

According to the CIP rules, the priority of the substituents is assigned based on their atomic number. For this compound, the priorities are as follows:

On C1: Bromine (higher atomic number) has a higher priority than Chlorine.

On C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom.

The (E) and (Z) configurations are then assigned as follows:

(Z)-1-bromo-1-chloro-1-propene: The higher priority groups (Bromine and the methyl group) are on the same side (Zusammen) of the double bond.

(E)-1-bromo-1-chloro-1-propene: The higher priority groups (Bromine and the methyl group) are on opposite sides (Entgegen) of the double bond.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the definitive assignment of these isomers. The spatial proximity of substituents in the (Z) isomer can lead to through-space interactions, such as the Nuclear Overhauser Effect (NOE), which can be detected in 2D NMR experiments, confirming the configuration.

Influence of Halogen Substituents on Isomeric Stability

The relative stability of the (E) and (Z) isomers of this compound is influenced by a combination of steric and electronic effects imparted by the halogen substituents.

Generally, for alkenes, the isomer with the bulkier groups on opposite sides of the double bond (the E isomer) is thermodynamically more stable due to reduced steric strain. aklectures.comlibretexts.orgkhanacademy.org In the case of this compound, the (E) isomer, which places the larger bromine atom and the methyl group on opposite sides, would be expected to be more stable than the (Z) isomer, where they are on the same side.

However, electronic effects can also play a role. The electronegativity and polarizability of the halogen atoms can influence the electron density of the double bond and affect isomeric stability. While detailed experimental or computational studies specifically on this compound are not extensively available, studies on other halogenated alkenes suggest that both steric and electronic factors must be considered to accurately predict isomeric stability. rsc.orgchemrxiv.orgchemrxiv.orgnih.gov

Table 1: General Factors Influencing Isomeric Stability

| Factor | Description | Expected Influence on this compound |

| Steric Hindrance | Repulsive interactions between bulky groups in close proximity. | Favors the (E) isomer where the larger Br and -CH₃ groups are further apart. |

| Electronic Effects | Influence of substituent electronegativity and polarizability on the double bond. | The precise electronic contribution to the relative stability of the isomers would require specific computational or experimental data. |

Stereoselective and Stereospecific Reactions Involving Isomers

The distinct spatial arrangement of atoms in the (E) and (Z) isomers of this compound can lead to different outcomes in chemical reactions, which can be categorized as stereoselective or stereospecific.

A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others. For instance, an addition reaction to a precursor that could form either (E)- or (Z)-1-bromo-1-chloro-1-propene might predominantly yield one isomer due to a lower energy transition state. masterorganicchemistry.com

A stereospecific reaction is a reaction in which the stereochemistry of the reactant completely determines the stereochemistry of the product without any other option. chemistrysteps.com For example, an elimination reaction from a specific stereoisomer of a precursor dihaloalkane could yield exclusively either the (E) or (Z) isomer of this compound, depending on the reaction mechanism (e.g., anti-periplanar elimination in an E2 reaction). chemistrysteps.comchemistrysteps.comkhanacademy.org

While specific documented examples of stereoselective and stereospecific reactions for this compound are scarce in readily available literature, the principles of these reaction types are fundamental to understanding the chemical behavior of its isomers.

Computational Prediction of Isomeric Ratios and Interconversion Barriers

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict the relative stabilities of the (E) and (Z) isomers and the energy barrier for their interconversion. Methods such as ab initio calculations and Density Functional Theory (DFT) can be employed to model the geometric and electronic structures of the isomers. imist.maresearchgate.netacs.orgresearchgate.net

These calculations can provide:

Optimized Geometries: The most stable three-dimensional arrangement of atoms for each isomer.

Relative Energies: By comparing the calculated total energies of the (E) and (Z) isomers, their relative thermodynamic stabilities can be determined, allowing for a prediction of the equilibrium isomeric ratio.

Interconversion Barriers: The energy required to rotate around the carbon-carbon double bond, which involves breaking the pi bond, can be calculated. This rotational energy barrier is the activation energy for the E/Z isomerization and indicates the thermal stability of the isomers.

Table 2: Principles of Computational Analysis of Isomerism

| Computational Output | Significance for this compound |

| Relative Ground-State Energies | Predicts which isomer, (E) or (Z), is more thermodynamically stable and the likely equilibrium distribution. |

| Transition State Energy for Isomerization | Determines the kinetic barrier for interconversion between the (E) and (Z) isomers, indicating their stability to isomerization. |

While specific computational studies on this compound are not widely published, the application of these theoretical methods is a standard approach for gaining insight into the stereochemical properties of such molecules.

V. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the configuration and conformation of 1-bromo-1-chloro-1-propene (B1595922). The chemical shifts (δ) and coupling constants (J) of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei are highly sensitive to their local electronic and spatial environments, allowing for unambiguous assignment of the E and Z isomers.

For this compound, three distinct proton environments and three carbon environments are expected: the vinylic proton (=CH-), the methyl protons (-CH₃), the vinylic carbon attached to the halogens (=C(Br)Cl), the vinylic carbon attached to the proton (=CH-), and the methyl carbon (-CH₃). The relative positions of the bulky bromine and chlorine atoms with respect to the methyl group in the E and Z isomers cause significant differences in the observed chemical shifts due to steric and anisotropic effects.

Illustrative ¹H and ¹³C NMR Data

While specific experimental data for this compound is not widely published, expected values can be predicted based on analogous structures like trans-1-bromo-1-propene. chemicalbook.com The vinylic proton's chemical shift and the ³J(H,H) coupling constant to the methyl protons are particularly diagnostic for assigning stereochemistry.

| Nucleus | Parameter | Expected Value for E-isomer | Expected Value for Z-isomer | Rationale |

| ¹H NMR | δ (=CH-) | ~6.2 - 6.5 ppm | ~6.0 - 6.3 ppm | Deshielding effects from halogens. |

| δ (-CH₃) | ~1.7 - 1.9 ppm | ~1.8 - 2.0 ppm | Proximity to different halogen substituents. | |

| ³J(=CH, -CH₃) | ~6.5 - 7.5 Hz | ~3.0 - 4.0 Hz | Vicinal coupling is typically larger for trans protons than for cis protons. | |

| ¹³C NMR | δ (=C(Br)Cl) | ~115 - 125 ppm | ~110 - 120 ppm | Halogen substitution effects. |

| δ (=CH-) | ~125 - 135 ppm | ~120 - 130 ppm | Isomer-dependent electronic environment. | |

| δ (-CH₃) | ~20 - 25 ppm | ~22 - 27 ppm | Steric and electronic effects from nearby halogens. |

Multi-dimensional NMR experiments are indispensable for confirming atomic connectivity and resolving spectral overlap. sdsu.eduuvic.calibretexts.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals scalar couplings between protons. For this compound, a cross-peak would be observed between the vinylic proton (=CH-) and the methyl protons (-CH₃), confirming their vicinal relationship (³J coupling). sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J coupling). This technique would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the =CH- proton to the =CH- carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically ²J and ³J) between protons and carbons, which is crucial for mapping the carbon skeleton. libretexts.orgresearchgate.net For this compound, HMBC would show correlations from the methyl protons to both vinylic carbons, and from the vinylic proton to the methyl carbon and the halogen-substituted vinylic carbon. These correlations provide unequivocal proof of the molecule's core structure.

Expected Multi-Dimensional NMR Correlations

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | δ(=CH-) ↔ δ(-CH₃) | Confirms vicinal coupling between the vinylic proton and methyl group. |

| HSQC | ¹H ↔ ¹³C (¹J) | δ(=CH-) ↔ δ(=CH-)δ(-CH₃) ↔ δ(-CH₃) | Connects each proton to its directly bonded carbon atom. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | δ(-CH₃) ↔ δ(=CH-)δ(-CH₃) ↔ δ(=C(Br)Cl)δ(=CH-) ↔ δ(-CH₃)δ(=CH-) ↔ δ(=C(Br)Cl) | Establishes the connectivity of the propene backbone. |

Dynamic NMR (DNMR) is a technique used to study the energetics of conformational changes in molecules, such as bond rotations, that occur on the NMR timescale. nih.govresearchgate.net For this compound, the primary rotational process is the rotation of the methyl group around the C-C single bond. The energy barrier for this rotation is typically very low and would require extremely low temperatures to "freeze out" distinct conformers on the NMR timescale.

However, if bulkier groups were substituted onto the propene backbone, hindered rotation could lead to observable dynamic effects. Variable-temperature (VT) NMR experiments could then be performed to determine the coalescence temperature, from which the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides valuable data on the steric and electronic factors governing molecular flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. fiveable.meyoutube.com These methods are excellent for identifying functional groups and can also offer subtle clues about molecular symmetry and conformation. wiley-vch.delibretexts.org

For this compound, key vibrational modes include:

C=C stretching

sp² C-H stretching and bending

sp³ C-H stretching and bending

C-Cl stretching

C-Br stretching

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| sp² C-H Stretch | 3100 - 3000 | Medium | Medium | Characteristic of vinylic protons. |

| sp³ C-H Stretch | 3000 - 2850 | Strong | Medium | Characteristic of methyl group protons. |

| C=C Stretch | 1650 - 1620 | Medium-Weak | Strong | The double bond stretch is often stronger in Raman spectra. |

| C-H Bending | 1470 - 1350 | Strong | Medium | Includes methyl scissoring and umbrella modes. |

| C-Cl Stretch | 850 - 550 | Strong | Medium | Strong, characteristic absorption in the fingerprint region. |

| C-Br Stretch | 690 - 515 | Strong | Strong | Strong absorption, often lower in frequency than C-Cl stretch. |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of the parent molecule and its fragments, allowing for the determination of elemental composition. miamioh.edu For this compound, HRMS is particularly powerful due to the distinctive isotopic signatures of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

The molecular ion (M⁺) peak in the mass spectrum would appear as a characteristic cluster of peaks corresponding to the different isotopic combinations (isotopologues). The most abundant combinations would be [C₃H₄³⁵Cl⁷⁹Br]⁺, [C₃H₄³⁷Cl⁷⁹Br]⁺, [C₃H₄³⁵Cl⁸¹Br]⁺, and [C₃H₄³⁷Cl⁸¹Br]⁺, leading to a complex M, M+2, M+4 pattern. docbrown.info

Analysis of the fragmentation patterns provides insight into the molecule's structure. Common fragmentation pathways for haloalkenes include the loss of a halogen radical (·Br or ·Cl) or an alkyl radical (·CH₃). chadsprep.comlibretexts.org HRMS can be used to identify transient intermediates in chemical reactions by detecting their exact mass in the reaction mixture.

Expected HRMS Fragments and Isotopic Patterns

| Ion Formula | Description | Calculated Exact Mass (for most abundant isotopes ³⁵Cl, ⁷⁹Br) | Expected Isotopic Pattern |

| [C₃H₄BrCl]⁺ | Molecular Ion (M⁺) | 153.9185 | Complex M, M+2, M+4 pattern due to Br and Cl isotopes. |

| [C₃H₄Cl]⁺ | Loss of ·Br | 75.0053 | M, M+2 pattern (ratio ~3:1) due to Cl. |

| [C₃H₄Br]⁺ | Loss of ·Cl | 118.9554 | M, M+2 pattern (ratio ~1:1) due to Br. |

| [C₂HBrCl]⁺ | Loss of ·CH₃ | 138.8871 | Complex M, M+2, M+4 pattern. |

X-ray Crystallography of Derivatives for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. Since this compound is a liquid at standard conditions, this technique cannot be applied directly. chemsrc.com

However, it is possible to synthesize a solid derivative of the compound, for example, through a reaction at the double bond that results in a crystalline product. If a suitable single crystal of such a derivative can be grown, X-ray diffraction analysis would provide definitive, high-precision data on:

Bond lengths and angles: Confirming the geometry of the carbon skeleton and its substituents.

Stereochemistry: Unambiguously establishing the relative and absolute configuration of stereocenters in the derivative.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, governed by forces like van der Waals interactions or halogen bonding.

This technique, while indirect, would provide the most conclusive structural evidence for a derivative of this compound. ubc.cauky.edu

Spectroscopic Techniques for Isomeric Purity Assessment

Assessing the ratio of E and Z isomers in a sample of this compound is critical for quality control and for understanding reaction stereoselectivity. Several spectroscopic methods can be employed for this purpose.

NMR Spectroscopy: As discussed in section 5.1, the ¹H NMR spectrum provides a direct method for quantification. The signals for the vinylic protons of the E and Z isomers are typically well-resolved and have distinct chemical shifts. The relative ratio of the isomers can be determined by integrating the area under these respective peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is highly effective for both separating and identifying isomers. shimadzu.com The E and Z isomers will likely have slightly different boiling points and polarities, allowing them to be separated on a gas chromatography column. oup.comresearchgate.net The separated isomers then enter the mass spectrometer, which confirms their identity based on their mass-to-charge ratio and fragmentation pattern. The area of each peak in the gas chromatogram is proportional to the amount of that isomer in the mixture, providing a precise measure of isomeric purity.

Vi. Computational and Theoretical Chemistry Studies of 1 Bromo 1 Chloro 1 Propene

Quantum Chemical Calculations of Electronic Structure and Stability

No specific studies employing quantum chemical calculations to determine the electronic structure and relative stability of the (E) and (Z) isomers of 1-bromo-1-chloro-1-propene (B1595922) were identified. Such studies would typically involve calculating properties like molecular orbital energies, charge distributions, and total energies to compare isomer stabilities.

Density Functional Theory (DFT) Approaches

There are no available research findings that utilize Density Functional Theory (DFT) approaches, such as B3LYP or M06-2X functionals with various basis sets, to investigate the geometric parameters (bond lengths, bond angles) and electronic properties of this compound.

Ab Initio Methods for Energy Landscape Exploration

Detailed explorations of the potential energy surface for this compound using high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory have not been published. These methods would be instrumental in accurately mapping the energy landscape and identifying various stable and transition structures.

Reaction Pathway Elucidation and Transition State Analysis

No computational studies dedicated to elucidating reaction pathways involving this compound, such as its synthesis or degradation, were found. Consequently, there is no information on the analysis of transition state structures, activation energies, or reaction kinetics for this compound.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While experimental spectroscopic data may exist, no theoretical studies predicting spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, Raman activities) for this compound were located. Such research would involve computational modeling to generate theoretical spectra and compare them with experimental results to validate the computational methods and aid in spectral assignment.

Molecular Dynamics Simulations for Conformational Transitions and Solvent Effects

There is no evidence of molecular dynamics (MD) simulations being performed to study the conformational dynamics of this compound. Furthermore, investigations into the influence of different solvents on its structure, stability, and reactivity through explicit or implicit solvent models in MD simulations have not been reported.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions (excluding biological activity)

No QSAR models have been developed to predict the chemical reactivity of this compound. This type of study would involve correlating computed molecular descriptors with experimentally determined reactivity data for a series of related compounds to build a predictive model.

Vii. Role As a Key Building Block in Complex Organic Synthesis

Application in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are a cornerstone of modern organic synthesis. 1-Bromo-1-chloro-1-propene (B1595922), as a vinyl halide, is an excellent substrate for these transformations. The general reactivity order for halides in these reactions is I > Br > Cl > F, which allows for the selective reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent manipulations.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with various boronic acids or esters to form substituted 1-chloro-1-propenes, with the reaction preferentially occurring at the more reactive C-Br bond. wikipedia.org This stereospecific reaction allows for the creation of complex olefin structures. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org As a vinyl halide, this compound can react with a variety of alkenes to yield substituted dienes. organic-chemistry.org This method is highly effective for constructing larger carbon skeletons with defined stereochemistry. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction of this compound with an alkyne, catalyzed by palladium and a copper(I) co-catalyst, would selectively yield a 1-chloro-1-en-3-yne structure. This product is a valuable intermediate, for instance, in the synthesis of heterocycles. semanticscholar.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org Research has demonstrated that 1,1-dihaloalkenes can undergo selective monoalkylation in Negishi couplings. nih.gov For this compound, the reaction with an organozinc compound would be expected to proceed selectively at the C-Br position, yielding a substituted chloroalkene. nih.gov This offers a reliable method for introducing alkyl or aryl groups. nih.gov

Precursor for the Generation of Diverse Organometallic Reagents (e.g., Propynyllithium, Grignard Reagents)

This compound is a valuable precursor for generating highly reactive organometallic reagents that are not easily accessible otherwise. These reagents can then be used as powerful nucleophiles in a wide array of subsequent reactions.

Propynyllithium: Treatment of 1-bromo-1-propene (B1584524) with two equivalents of a strong base, such as n-butyllithium (BuLi), results in the formation of propynyllithium. The reaction proceeds through a sequence of elimination of HBr (or HCl) to form a halo-propyne, followed by a metal-halogen exchange. This method provides a convenient route to propynyllithium, a synthetically important alkynylating agent, without the need to handle gaseous propyne.

Grignard Reagents: Vinyl Grignard reagents can be prepared by reacting a vinyl halide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). Due to the higher reactivity of the C-Br bond, this compound can be selectively converted into its corresponding Grignard reagent, (1-chloro-1-propenyl)magnesium bromide. This organometallic species serves as a nucleophilic C3 synthon, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters to form more complex molecules.

Strategic Intermediate in the Total Synthesis of Natural Products and Analogues

The total synthesis of complex natural products requires the strategic assembly of simple starting materials into intricate molecular frameworks. researchgate.netyoutube.com this compound serves as an ideal C3 building block in such endeavors. While direct application of this specific compound in completed total syntheses is not extensively documented, its utility is evident through the powerful reactions it enables.

By employing the cross-coupling reactions discussed previously, synthetic chemists can attach the 1-propenyl unit to complex molecular fragments. nih.gov For example, a Sonogashira coupling can introduce a propynyl (B12738560) side chain, a common motif in many natural products. semanticscholar.org Similarly, its conversion to propynyllithium allows for the direct alkynylation of advanced intermediates, a key step in building the carbon skeleton of many bioactive molecules. The ability to perform sequential, selective couplings first at the bromine and then potentially at the chlorine atom allows for the controlled, stepwise construction of highly substituted and stereochemically complex regions of a target molecule.

Construction of Carbon Skeletons and Heterocyclic Scaffolds

The primary application of this compound is in the deliberate and controlled construction of carbon skeletons. Every cross-coupling reaction it undergoes (Suzuki, Heck, Sonogashira, Negishi) results in the formation of a new carbon-carbon bond, extending a carbon chain or building a more complex framework. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgnih.gov

Furthermore, this compound is a valuable precursor for the synthesis of heterocyclic scaffolds. The products of its initial transformations can undergo subsequent cyclization reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur. For instance, alkynones, which can be generated via a modified Sonogashira coupling, are well-established building blocks for a diverse range of heterocycles, including isoxazoles, pyrazoles, furans, and pyrimidines. semanticscholar.org Additionally, variations of the Heck reaction, such as the amino-Heck reaction, can be employed to construct nitrogen-containing heterocycles like pyridines. wikipedia.org The gem-dihalovinyl moiety itself is recognized as an attractive unit for the metal-catalyzed synthesis of various heterocyclic systems. acs.org

Industrial Chemical Intermediates (excluding pharmaceutical/agrochemical product development, focusing on synthetic utility)

While haloalkanes and haloalkenes are broadly used in the chemical industry as solvents and synthetic precursors, specific large-scale industrial applications of this compound for general synthetic utility outside of the pharmaceutical and agrochemical sectors are not widely documented. kerala.gov.in Its value is most clearly demonstrated in laboratory and specialty chemical synthesis where precise molecular construction is required.

Its potential as an industrial intermediate lies in its function as a versatile C3 synthon. The chemical transformations it undergoes are fundamental in organic synthesis and could be applied to the manufacture of specialty polymers, materials with specific electronic properties (leveraging the conjugated systems formed in coupling reactions), or other fine chemicals. However, its primary role remains that of a strategic building block for complex organic synthesis rather than a high-volume industrial commodity for general use.

Viii. Advanced Analytical and Preparative Methodologies

Chromatographic Techniques for the Separation and Purification of Isomers and Analogues

Chromatography is a cornerstone for the analytical and preparative-scale handling of 1-bromo-1-chloro-1-propene (B1595922). Both gas and liquid chromatography offer powerful means to separate its E and Z isomers and to purify the compound from starting materials and byproducts.

Gas chromatography is a highly effective technique for assessing the purity and determining the isomeric ratio of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is the most critical parameter for achieving selectivity between geometric isomers. sigmaaldrich.com

For halogenated alkenes, the polarity of the stationary phase plays a significant role. Non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-polysiloxane stationary phase, separate compounds primarily based on their boiling points. sigmaaldrich.comfujifilm.com However, for isomers with very similar boiling points, more polar stationary phases may be required to enhance separation based on differences in dipole moments. fujifilm.com Capillary columns with phases like Carbowax (polyethylene glycol) or those with higher cyanopropyl content can offer alternative selectivity for separating cis and trans isomers of haloalkenes. vurup.skstackexchange.com

The determination of isomeric ratios is achieved by integrating the peak areas corresponding to the E and Z isomers in the resulting chromatogram. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the peaks based on their mass spectra, confirming that the separated peaks are indeed the isomers of this compound. researchgate.net For related compounds like 1-bromo-3-chloropropane, capillary columns with stationary phases such as SE-54 have been successfully used. nist.gov

Table 1: Representative GC Column Parameters for Isomer Analysis of Haloalkenes This table is generated based on typical methodologies for related compounds, as specific detailed methods for this compound are not extensively published.

| Parameter | Setting/Type | Purpose |

|---|---|---|

| Column Type | Capillary Column | Provides high resolution and efficiency required for isomer separation. vurup.sk |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | General-purpose, non-polar phase separating based on boiling point differences. |

| Polyethylene Glycol (e.g., Carbowax 20M) | Polar phase that can offer enhanced selectivity for geometric isomers. stackexchange.com | |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25 µm film | Standard dimensions balancing resolution, analysis time, and sample capacity. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for definitive identification. researchgate.net |

| Temperature Program | e.g., 50°C hold for 2 min, ramp at 10°C/min to 250°C | Optimized temperature gradient to ensure separation and elution of isomers. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound. sielc.comsielc.com Unlike GC, which is limited to volatile and thermally stable compounds, HPLC is versatile and can be adapted for both analytical and preparative purposes.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method utilizes a specialized reverse-phase column (Newcrom R1) which has low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com

Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in a sample to this curve. The use of smaller particle columns (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com

Table 2: Example HPLC Method for this compound Analysis Based on published analytical methods. sielc.comsielc.com

| Parameter | Condition | Rationale |

|---|---|---|

| Mode | Reverse Phase (RP) | Suitable for moderately polar to non-polar compounds. |

| Stationary Phase | Newcrom R1 | Specialized reverse-phase column with low silanol activity for good peak shape. sielc.com |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | Standard RP mobile phase; proportions are optimized to achieve desired retention and separation. sielc.comsielc.com |

| Detector | UV/Vis or Mass Spectrometry (MS) | UV detection is common; MS provides higher selectivity and structural information. |

| Application | Analytical Quantification & Preparative Isolation | The method is scalable for purification purposes. sielc.comsielc.com |

Development of Highly Sensitive Detection and Quantification Methods in Complex Matrices

Detecting and quantifying trace amounts of this compound in complex samples, such as environmental (water, soil, air) or biological matrices, requires highly sensitive and selective analytical methods. cdc.gov The primary challenge is to isolate the target analyte from a multitude of interfering substances. scholaris.ca

Modern analytical techniques often involve a combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive detection, typically using mass spectrometry. nih.gov

Sample Preparation: Techniques like solid-phase extraction (SPE) or purge-and-trap are commonly employed to extract and concentrate volatile halogenated compounds from aqueous or solid samples, removing matrix components that could interfere with the analysis.

Detection and Quantification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard for sensitive and selective analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the detector can be set to monitor only the specific ions characteristic of this compound, dramatically increasing sensitivity and reducing background noise.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers an even higher level of selectivity and is particularly useful for extremely complex matrices. scholaris.ca It involves selecting a specific parent ion from the initial mass spectrum and fragmenting it to produce characteristic daughter ions, creating a highly specific transition that is unique to the target compound. nih.govdntb.gov.ua

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides immense peak capacity, allowing for the separation of target analytes from complex matrix interferences that may co-elute in a single-dimension GC separation. scholaris.ca

These advanced methods can achieve very low limits of detection (LOD) and limits of quantification (LOQ), often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, which is essential for environmental monitoring and toxicological studies. nih.gov

Techniques for Preparative Scale Synthesis and Isolation of Pure Isomers

The isolation of pure E or Z isomers of this compound is essential for studying their individual properties and for use in stereospecific synthesis. This can be approached through two main strategies: stereoselective synthesis or separation of an isomeric mixture.

Stereoselective Synthesis: This approach aims to control the reaction pathway to favor the formation of one isomer over the other. For haloalkenes, methods can include stereospecific elimination reactions or the hydrohalogenation of alkynes under controlled conditions. mdpi.comdtic.mil While stereoselective synthesis can significantly enrich the desired isomer, achieving absolute isomeric purity often still requires a final purification step.

Preparative Chromatography: This is the most direct method for isolating pure isomers from a mixture. The analytical HPLC method described previously is noted as being scalable for preparative separation. sielc.comsielc.com In preparative HPLC, larger columns with greater loading capacity are used. The process involves injecting larger quantities of the isomeric mixture, collecting the separated fractions corresponding to each isomer as they elute from the column, and then removing the solvent to yield the pure isomer.

Table 3: Comparison of Preparative Isolation Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Stereoselective Synthesis | Controls the 3D orientation of reactants to yield a specific isomeric product. mdpi.com | Can produce a high ratio of the desired isomer directly from the reaction. | Often does not yield 100% isomeric purity; may require significant methods development. |

| Preparative HPLC | Scales up an analytical liquid chromatography separation to handle larger sample volumes. sielc.comsielc.com | High purity of isolated isomers is achievable; directly applicable from analytical methods. | Can be solvent-intensive and costly for large-scale production. |

| Fractional Distillation | Separation based on small differences in boiling points. | Potentially applicable for large quantities if a sufficient boiling point difference exists. | May be ineffective if the boiling points of the E and Z isomers are too close. |

Ix. Environmental Fate and Degradation Pathways Non Toxicological Aspects

Photolytic Degradation Mechanisms in Atmospheric and Aquatic Environments

No specific studies on the photolytic degradation of 1-bromo-1-chloro-1-propene (B1595922) in either atmospheric or aquatic environments could be identified. Research on the atmospheric chemistry of halogenated alkenes suggests that they can undergo photolysis through direct absorption of UV radiation or react with photochemically generated species such as hydroxyl radicals (•OH). The presence of a carbon-carbon double bond and carbon-halogen bonds suggests that this compound would likely be reactive in the atmosphere. However, without specific studies, the reaction rates, mechanisms, and resulting degradation products for this compound remain unknown.

Interactive Data Table: Photolytic Degradation Data for this compound

| Parameter | Value | Environment |

| Atmospheric Half-life | Data not available | Atmospheric |

| Aquatic Photolysis Rate | Data not available | Aquatic |

| Primary Photodegradation Products | Data not available | N/A |

Note: The table reflects the absence of available data.

Hydrolytic Stability and Transformation Products in Aqueous Systems

There is no available data on the hydrolytic stability or transformation products of this compound in aqueous systems. The rate of hydrolysis for haloalkenes can be influenced by factors such as the nature of the halogen atoms, the structure of the molecule, temperature, and pH. Generally, vinylic halides can be resistant to hydrolysis under neutral conditions but may undergo elimination or substitution reactions under more extreme conditions. Without experimental data, the half-life and the identity of any potential hydrolysis products of this compound in the environment cannot be determined.

Interactive Data Table: Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life | Transformation Products |

| Data not available | Data not available | Data not available | Data not available |

Note: The table reflects the absence of available data.

Microbial Biotransformation Pathways: Chemical Transformations (excluding toxicological outcomes)

No studies were found that investigated the microbial biotransformation of this compound. Microorganisms are known to degrade a wide variety of halogenated hydrocarbons through various enzymatic processes, including dehalogenation. These processes can occur under both aerobic and anaerobic conditions. The specific enzymes and metabolic pathways involved in the potential biodegradation of this compound have not been investigated. Therefore, no information is available on the microorganisms that might be capable of its degradation, the chemical transformations involved, or the resulting metabolites.

Interactive Data Table: Microbial Biotransformation of this compound

| Microorganism | Pathway | Transformation Products |

| Data not available | Data not available | Data not available |

Note: The table reflects the absence of available data.